molecular formula C16H16BrNO3 B2858768 2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide CAS No. 1396884-13-1

2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2858768
CAS No.: 1396884-13-1
M. Wt: 350.212
InChI Key: VQIRLDIWTFLVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound provided for non-human research applications. This benzamide derivative is structurally characterized by a 2-bromobenzamide group linked to a multifunctional scaffold featuring a cyclopropyl ring, a furan heterocycle, and a hydroxyl group. Such a complex structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within this structural family are of significant interest in scientific investigation. Research on analogous N-(2-bromophenyl)benzamide derivatives has identified them as a promising scaffold with diverse biological activities, including antimicrobial and anti-inflammatory properties . These derivatives have shown activity against Gram-positive bacteria and demonstrated efficacy in protease inhibition assays, indicating a potential mechanism of action involving the interference with enzymatic activity . Furthermore, structurally similar N-(thiazol-2-yl)benzamide analogs have been identified and functionally characterized as potent and selective antagonists for certain ligand-gated ion channels, serving as useful pharmacological tools for probing neurological function . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this compound as a building block for developing novel bioactive molecules or as a tool for biochemical studies.

Properties

IUPAC Name

2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRLDIWTFLVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Asymmetric Catalysis

2-Bromo-N-(tert-butyl)benzamide (Compound 12) and 2-Bromo-N-(2-phenyl-2-propyl)benzamide (Compound 13)
  • Structural Similarities : Both share the 2-bromo-benzamide core, critical for Suzuki-Miyaura coupling reactions.
  • Key Differences :
    • Compound 12 : Features a tert-butyl group on the amide nitrogen.
    • Compound 13 : Uses a cumyl (2-phenyl-2-propyl) group.
  • Reactivity :
    • Compound 12 achieved 87% enantiomeric excess (ee) in asymmetric Suzuki-Miyaura coupling.
    • Compound 13 showed enhanced selectivity (93% ee), attributed to the cumyl group’s bulkier and more rigid structure .

Furan-Containing Benzamides

2-Amino-N-furan-2-ylmethyl-benzamide (117507-63-8) and 4-Amino-N-(furan-2-ylmethyl)-3-methylbenzamide (926190-79-6)
  • Structural Similarities : Both incorporate a furan ring linked via a methylene group to the amide nitrogen.
  • Key Differences :
    • The target compound’s furan is part of a larger 2-hydroxyethyl-cyclopropyl-furan substituent, increasing conformational rigidity.
  • Reactivity: Furan’s electron-rich π-system may facilitate π-π interactions or hydrogen bonding, influencing catalytic or biological activity. The hydroxyl group in the target compound could enhance solubility or act as a hydrogen bond donor, unlike the amino/methyl groups in these analogs .

Hydroxy-Substituted Benzamides

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structural Similarities : Contains an N,O-bidentate directing group (hydroxy and amide).
  • Key Differences :
    • The target compound’s hydroxy group is adjacent to cyclopropyl and furan rings, whereas this analog has a simpler 2-hydroxy-1,1-dimethylethyl chain.
  • Reactivity :
    • The N,O-bidentate group in the analog facilitates metal-catalyzed C–H bond functionalization. The target’s hydroxyl group may similarly coordinate metals but with altered steric demands due to cyclopropyl/furan moieties .

Halogenated Benzamides

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
  • Structural Similarities : Shares a brominated benzamide core.
  • Key Differences :
    • Multiple halogen substitutions (Br, F, Cl) and a trifluoropropoxy group in the analog vs. the target’s single bromine and cyclopropyl-furan substituent.
  • Reactivity :
    • Halogen positioning (ortho vs. para) affects electronic properties. The target’s ortho-bromo group may enhance electrophilicity in cross-coupling reactions compared to para-substituted analogs .

Comparative Data Table

Compound Name Substituent on Amide Nitrogen Key Reactivity/Properties Reference
Target Compound 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl Potential chiral ligand, steric hindrance N/A
2-Bromo-N-(tert-butyl)benzamide (12) tert-butyl 87% ee in Suzuki-Miyaura coupling
2-Bromo-N-(cumyl)benzamide (13) cumyl (2-phenyl-2-propyl) 93% ee in Suzuki-Miyaura coupling
2-Amino-N-furan-2-ylmethyl-benzamide furan-2-ylmethyl Furan-mediated interactions
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide, and how can reaction conditions be standardized?

The synthesis typically involves a multi-step process:

  • Step 1 : Coupling of bromobenzamide with a cyclopropyl-furan-hydroxyl intermediate via nucleophilic acyl substitution. Sodium amide or carbodiimides are common coupling agents .
  • Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
  • Key variables : Reaction temperature (60–100°C), solvent polarity (dichloromethane vs. ethanol), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying the benzamide core, furan protons (δ 6.2–7.4 ppm), and cyclopropane ring protons (δ 1.2–1.8 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the hydroxyl and cyclopropyl groups, with data collection at 150 K to minimize thermal motion artifacts .
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected: ~390–400 g/mol) and isotopic pattern matching for bromine .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >200°C) .
  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring purity via HPLC .
  • Light sensitivity : Use amber vials and argon/vacuum sealing to prevent photodegradation of the furan ring .

Q. What methodologies are recommended for determining solubility in biologically relevant solvents?

  • Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λmax ~270 nm for benzamide) .
  • LogP calculation : Computational tools like MarvinSketch predict hydrophobicity (estimated LogP ~2.5–3.0), guiding solvent selection for assays .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (SPR vs. fluorescence polarization) .
  • Meta-analysis : Pool data from ≥3 independent studies, applying statistical weighting to account for sample size and methodological rigor .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the furan ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly around the cyclopropane moiety .

Q. How do reaction mechanisms differ when modifying substituents on the benzamide or furan rings?

  • Electrophilic substitution : Bromine at the 2-position directs further substitution meta to the benzamide carbonyl. DFT calculations (Gaussian 16) reveal charge distribution differences vs. chloro or methoxy analogs .
  • Steric effects : Cyclopropyl groups hinder rotation of the hydroxyl-ethyl chain, altering conformational dynamics in solution (verified by NOESY NMR) .

Q. What in vitro and in vivo models are optimal for evaluating toxicity profiles?

  • In vitro : HepG2 cells for hepatic toxicity (MTT assay) and hERG inhibition screening (patch-clamp electrophysiology) .
  • In vivo : Zebrafish embryos (FET assay) for acute toxicity (LC50_{50}) and teratogenicity. Dose range: 1–100 µM over 72 h .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Substituent libraries : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at the benzamide 4-position. Test against a panel of 10+ kinases to identify selectivity trends .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with IC50_{50} data, guiding rational design .

Q. What strategies mitigate degradation of the hydroxyl and furan groups during long-term experiments?

  • Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose (5% w/v) as a cryoprotectant .
  • Radical scavengers : Add 0.1% BHT to ethanol stocks to prevent oxidation of the furan ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.